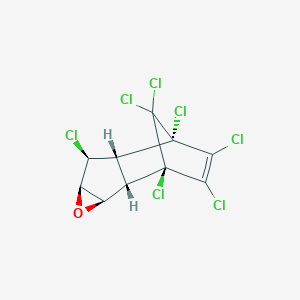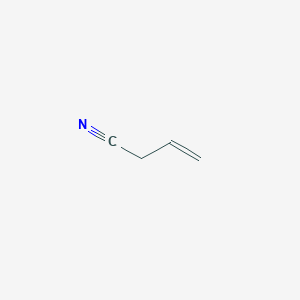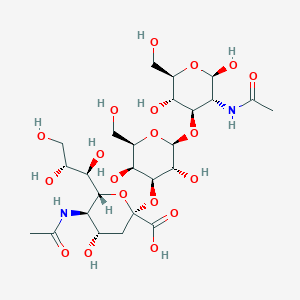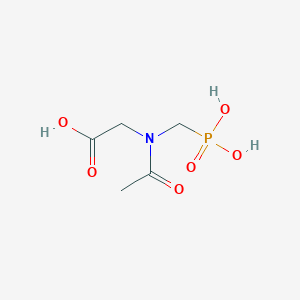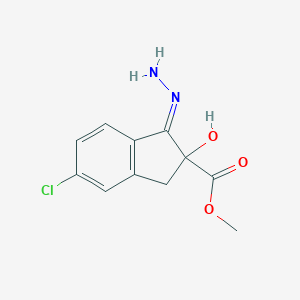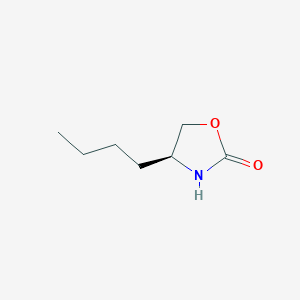![molecular formula C22H26N2O2 B123614 [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate CAS No. 158798-74-4](/img/structure/B123614.png)
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate, also known as DMBA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. DMBA belongs to the family of benzazepines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to bind to serotonin receptors, which are involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate may also have anti-inflammatory effects, which could contribute to its potential therapeutic benefits.
Biochemische Und Physiologische Effekte
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its potential antidepressant and anxiolytic effects. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has also been found to reduce the levels of pro-inflammatory cytokines, which could contribute to its potential anti-inflammatory effects. In addition, [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has several advantages for lab experiments, including its high affinity for serotonin receptors and its potential therapeutic benefits for neurological disorders. However, there are also some limitations to its use in lab experiments. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate is a synthetic compound that may have limited bioavailability and may not accurately reflect the effects of natural compounds. In addition, [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate may have potential side effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate. One area of research could focus on the development of more potent and selective [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate analogs that could have greater therapeutic benefits. Another area of research could focus on the potential use of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate in combination with other drugs for the treatment of neurological disorders. Finally, future research could investigate the potential use of [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate as a tool for understanding the role of neurotransmitters in the regulation of mood, anxiety, and other physiological processes.
Synthesemethoden
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate can be synthesized using a multi-step process that involves the condensation of 2-nitrobenzaldehyde with 2-bromo-1-(3-dimethylaminopropyl)benzene, followed by reduction and acetylation. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been extensively studied for its potential pharmacological properties, including its activity as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. [11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate has been found to exhibit a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine.
Eigenschaften
CAS-Nummer |
158798-74-4 |
|---|---|
Produktname |
[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate |
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
[11-[3-(dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate |
InChI |
InChI=1S/C22H26N2O2/c1-16(14-23(3)4)15-24-21-8-6-5-7-18(21)9-10-19-13-20(26-17(2)25)11-12-22(19)24/h5-13,16H,14-15H2,1-4H3 |
InChI-Schlüssel |
UQTXRYHGNLFLMF-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(C=CC3=CC=CC=C31)C=C(C=C2)OC(=O)C)CN(C)C |
Kanonische SMILES |
CC(CN1C2=C(C=CC3=CC=CC=C31)C=C(C=C2)OC(=O)C)CN(C)C |
Synonyme |
10,11-dehydro-2-acetoxytrimipramine 10,11-dehydro-2-AcO-TMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







